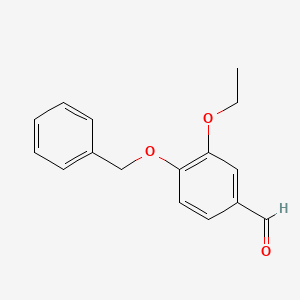

4-Benzyloxy-3-ethoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-18-16-10-14(11-17)8-9-15(16)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOFQZRLIYPMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340080 | |

| Record name | 4-Benzyloxy-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-33-6 | |

| Record name | 4-Benzyloxy-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Benzyloxy-3-ethoxybenzaldehyde CAS number 60186-33-6

An In-depth Technical Guide to 4-Benzyloxy-3-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 60186-33-6), a valuable intermediate in organic synthesis. This document details its physicochemical properties, a representative synthesis protocol, and its applications, with a focus on data presentation and experimental methodology.

Core Properties

This compound is an aromatic aldehyde featuring both a benzyl ether and an ethoxy group on the benzene ring. These functional groups make it a versatile building block for the synthesis of more complex molecules.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 60186-33-6 | [1][2][3] |

| Molecular Formula | C₁₆H₁₆O₃ | [1][2][3][4] |

| Molecular Weight | 256.30 g/mol | [1][2][3] |

| Melting Point | 56-64 °C | [1][2] |

| Appearance | White to off-white crystalline powder | [5] |

| SMILES | O=CC1=CC=C(OCC2=CC=CC=C2)C(OCC)=C1 | [3] |

| InChI | InChI=1S/C16H16O3/c1-2-18-16-10-14(11-17)8-9-15(16)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | [4] |

Chemical Structure

The structure of this compound is defined by a central benzaldehyde core, substituted at the C3 position with an ethoxy group and at the C4 position with a benzyloxy group.

Caption: Chemical structure of this compound.

Synthesis Protocol

This compound is typically synthesized via a Williamson ether synthesis. This method involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with benzyl chloride or benzyl bromide in the presence of a base.

General Experimental Protocol

-

Dissolution: Dissolve 3-ethoxy-4-hydroxybenzaldehyde in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the hydroxyl group, forming a phenoxide ion.

-

Alkylation: Add benzyl chloride or benzyl bromide to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the benzylic carbon and displacing the halide to form the benzyl ether linkage.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Caption: Generalized workflow for Williamson ether synthesis.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various organic compounds, particularly in the development of novel therapeutic agents and functional materials.

-

Synthesis of Chalcones: It is used as a precursor for synthesizing chalcone derivatives.[6] Chalcones are known for their broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[6]

-

Pharmaceutical Intermediates: This compound is a building block in the synthesis of more complex molecules targeted for drug discovery. Its structure is related to other benzaldehyde derivatives used in creating neurotrophic agents and other pharmaceuticals.[7]

-

Protecting Group Chemistry: The benzyl group can serve as a protecting group for the hydroxyl function, which can be selectively removed under specific conditions (e.g., hydrogenolysis) in a multi-step synthesis.

Caption: Role as a synthetic intermediate in drug development.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

-

Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.0 ppm.[8]

-

Aromatic Protons: The three protons on the substituted benzene ring will appear in the range of δ 6.9-7.8 ppm, showing complex splitting patterns (doublets and doublet of doublets).

-

Benzyloxy Protons (-O-CH₂-Ph): A characteristic singlet for the methylene protons will be observed around δ 5.1 ppm.[9] The five protons of the phenyl ring will appear as a multiplet between δ 7.3-7.5 ppm.[9]

-

Ethoxy Protons (-O-CH₂-CH₃): A quartet for the methylene protons is expected around δ 4.1 ppm, and a triplet for the methyl protons will appear around δ 1.4 ppm.

Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (-CHO): Expected to appear downfield, around δ 190-193 ppm.

-

Aromatic Carbons: Signals will be present in the δ 110-160 ppm region. The carbons attached to oxygen atoms (C3 and C4) will be further downfield.

-

Benzyloxy Carbon (-O-CH₂-Ph): The methylene carbon is expected around δ 70-71 ppm.

-

Ethoxy Carbons (-O-CH₂-CH₃): The methylene carbon should appear around δ 64 ppm, and the methyl carbon around δ 15 ppm.

Predicted IR Spectrum

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.[8]

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.[8]

-

C-O Stretch (Ethers): Strong absorptions are expected in the fingerprint region, typically between 1200-1270 cm⁻¹ for the aryl ether linkages.

-

C=C Stretch (Aromatic): Multiple bands of medium intensity will be present in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic and Aliphatic): Signals will appear just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound , 98% , 60186-33-6 - CookeChem [cookechem.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - this compound (C16H16O3) [pubchemlite.lcsb.uni.lu]

- 5. Ethyl vanillin121-32-4,Purity99%_Chongqing thrive fine Chemical Co., Ltd. [molbase.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]

- 9. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR spectrum [chemicalbook.com]

- 10. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]

physicochemical properties of 4-Benzyloxy-3-ethoxybenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyloxy-3-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a significant compound in organic synthesis. This document consolidates essential data, experimental protocols, and safety information to support research and development activities.

Chemical Identity and Properties

This compound, with the CAS Number 60186-33-6, is an aromatic aldehyde.[1][2] Its structure features a benzaldehyde core substituted with an ethoxy group at the C3 position and a benzyloxy group at the C4 position.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 3-ethoxy-4-(phenylmethoxy)benzaldehyde | [2] |

| Molecular Formula | C₁₆H₁₆O₃ | [1][2][3] |

| Molecular Weight | 256.30 g/mol | [1][3] |

| CAS Number | 60186-33-6 | [1][2][3] |

| Melting Point | 64°C | [1] |

| Appearance | Solid | [4] |

| SMILES | O=CC1=CC=C(OCC2=CC=CC=C2)C(OCC)=C1 | [3] |

| InChIKey | NCOFQZRLIYPMNJ-UHFFFAOYSA-N | [5] |

Computational Data

Computationally predicted properties provide further insight into the molecule's behavior.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | [3] |

| Predicted LogP | 3.4768 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 6 | [3] |

Experimental Protocols

While specific experimental data for this compound is limited in the provided results, a standard synthesis protocol can be extrapolated from established methods for similar compounds, such as the Williamson ether synthesis.[6] This reaction involves the deprotonation of a phenol followed by nucleophilic substitution with an alkyl halide.

Proposed Synthesis of this compound

This protocol outlines a likely method for the synthesis starting from 3-ethoxy-4-hydroxybenzaldehyde (Ethylvanillin).

Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin)

-

Benzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol for recrystallization

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask, followed by anhydrous DMF (approx. 10 mL per gram of the starting aldehyde).[6]

-

Addition of Alkylating Agent: Stir the resulting suspension at room temperature for approximately 15 minutes. Add benzyl bromide (1.2 eq) dropwise to the mixture.

-

Reaction: Heat the reaction mixture and maintain it at reflux for 12-14 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).[6]

-

Washing: Combine the organic layers and wash them with a 5% sodium hydroxide solution, followed by distilled water, and finally with brine (2 x 50 mL).[6][7]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the solution, and remove the solvent under reduced pressure using a rotary evaporator.[6][7]

-

Purification: Recrystallize the crude product from ethanol to yield pure this compound as a solid.[7]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the proposed synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Health and Safety Information

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be strictly followed.

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors.[8] Ensure adequate ventilation during use. Wash hands thoroughly after handling.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[4][9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8]

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[4][8]

-

First Aid:

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. pschemicals.com [pschemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. PubChemLite - this compound (C16H16O3) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 4-Benzyloxy-3-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 4-Benzyloxy-3-ethoxybenzaldehyde, a compound of interest in synthetic organic chemistry. The information is presented to support research and development activities.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | [1][2][3] |

| Molecular Weight | 256.30 g/mol | [1][4] |

| Monoisotopic Mass | 256.10995 Da | [2] |

| CAS Number | 60186-33-6 | [1][3] |

| IUPAC Name | 3-ethoxy-4-(phenylmethoxy)benzaldehyde | [3] |

Experimental Protocols and Biological Activity

Currently, detailed experimental protocols, such as synthesis methods or analytical procedures, and specific biological activities or signaling pathway interactions for this compound are not extensively documented in publicly accessible literature. Researchers are encouraged to consult specialized chemical databases and scientific literature for potential applications and experimental details as they become available.

Molecular Structure and Properties Relationship

The following diagram illustrates the direct relationship between the chemical identity of this compound and its core molecular properties.

References

An In-depth Technical Guide to the Solubility of 4-Benzyloxy-3-ethoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Benzyloxy-3-ethoxybenzaldehyde, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile, predicted physicochemical properties, and detailed experimental protocols for the quantitative determination of its solubility in various organic solvents.

Physicochemical Properties and Predicted Solubility

This compound is a solid at room temperature with a melting point of approximately 64°C.[1] Its molecular structure, featuring a polar aldehyde group and a significant nonpolar region comprising benzyl and ethoxy groups, dictates its solubility behavior. The predicted octanol-water partition coefficient (XlogP) for this compound is 3.2, suggesting a preference for lipophilic (oily) environments over aqueous ones.[2]

Table 1: Summary of Known and Predicted Solubility Data for this compound and Related Compounds

| Compound | Solvent | Solubility | Data Type |

| This compound | - | XlogP: 3.2 | Predicted |

| 4-Benzyloxy-3-methoxybenzaldehyde | Ethanol | Soluble | Qualitative |

| 4-Benzyloxy-3-methoxybenzaldehyde | Dimethylformamide | Soluble | Qualitative |

| 4-Benzyloxy-3-methoxybenzaldehyde | Chloroform | Soluble | Qualitative |

| 4-Benzyloxy-3-methoxybenzaldehyde | Methanol | Soluble | Qualitative |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound, standardized experimental methods should be employed. The following protocols describe the most common and reliable approaches for determining the thermodynamic solubility of a crystalline compound in an organic solvent.

The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[8] It involves equilibrating a surplus of the solid compound with the solvent at a constant temperature.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) or centrifuge the sample and carefully collect the supernatant.

-

Quantification: Accurately dilute a known volume of the saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

The synthetic or polythermal method involves determining the temperature at which a known amount of solute completely dissolves in a known amount of solvent.

Methodology:

-

Sample Preparation: Prepare a series of vials, each containing a precisely weighed amount of this compound and a known volume or mass of the organic solvent.

-

Heating and Observation: Slowly heat the sealed vials in a controlled-temperature bath with constant stirring. Visually observe the samples to determine the temperature at which the last solid particles dissolve. This is the saturation temperature for that specific composition.

-

Data Analysis: By repeating this process for several different compositions, a solubility curve as a function of temperature can be constructed.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key workflows and logical relationships discussed in this guide.

Caption: Isothermal Shake-Flask Method Workflow.

Caption: "Like Dissolves Like" Principle.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. PubChemLite - this compound (C16H16O3) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Aldehyde - Wikipedia [en.wikipedia.org]

- 7. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 8. pubs.acs.org [pubs.acs.org]

4-Benzyloxy-3-ethoxybenzaldehyde safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 4-Benzyloxy-3-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

| Identifier | Data |

| Chemical Name | This compound |

| Synonyms | Benzaldehyde, 4-(benzyloxy)-3-ethoxy- |

| CAS Number | 60186-33-6 |

| Molecular Formula | C₁₆H₁₆O₃[1][2][3] |

| Molecular Weight | 256.30 g/mol [1][2] |

| Chemical Structure | (A 2D structure of the molecule can be visualized) |

Hazard Identification and Classification

This compound is classified as an irritant.[2] The following GHS hazard statements have been associated with this chemical:

-

H315: Causes skin irritation. [4]

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation. [4]

-

H335: May cause respiratory irritation. [4]

Signal Word: Warning[4]

Pictogram: GHS07 (Exclamation Mark)[4]

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

| Property | This compound | 4-Benzyloxy-3-methoxybenzaldehyde (Analogue) |

| Appearance | Solid | Beige crystalline solid[5] |

| Melting Point | 56-58°C | 62-64°C[5] |

| Boiling Point | 405.1°C at 760 mmHg | 213-215°C at 3.5 mmHg[5] |

| Flash Point | 190.4°C | 213-215°C at 3.5 mmHg[5] |

| Solubility | No data available | Soluble in chloroform, methanol[5] |

| Density | 1.132 g/cm³ | No data available |

Toxicological Information

Specific toxicological data such as LD50 and LC50 for this compound are not available. The hazard classifications suggest that the primary toxicological concerns are irritation to the skin, eyes, and respiratory system, and the potential for skin sensitization.

For the analogue 4-Ethoxybenzaldehyde, the oral LD50 in rats is reported as 2100 mg/kg.[6]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not published. The GHS classifications are likely derived from computational models or read-across data from structurally related compounds. Standard OECD guidelines for testing of chemicals would be the recommended approach for any future toxicological studies.

Handling and Storage

Handling:

-

Handle in a well-ventilated place.[7]

-

Wear suitable protective clothing, including gloves and eye/face protection.[7]

-

Use non-sparking tools.[7]

-

Prevent fire caused by electrostatic discharge steam.[7]

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage:

-

Store under an inert atmosphere.[4] Recommended storage temperature is 2-8°C.[4][8]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[10][11]

Personal Protective Equipment (PPE)

| Protection Type | Recommendations |

| Eye/Face Protection | Use chemical safety goggles or a face shield. Ensure eye protection is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with a suitable particulate filter. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][10] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[5][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[5][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5][12] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8][9]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide and carbon dioxide.

-

Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8] Cool fire-exposed containers with water spray.[13]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 7). Ensure adequate ventilation. Avoid breathing dust and contact with the substance.[8][13]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[8][13]

-

Methods for Cleaning Up: For small spills, sweep or vacuum up the material and place it in a suitable, labeled container for disposal.[8][12] Avoid generating dust. For large spills, dike the area to contain the material.[9]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant. Do not allow it to enter sewer systems.

Visualizations

Caption: Hazard identification and mitigation workflow for handling this compound.

Caption: Logic diagram for selecting appropriate PPE based on identified chemical hazards.

References

- 1. chemscene.com [chemscene.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | 60186-33-6 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. echemi.com [echemi.com]

- 8. angenechemical.com [angenechemical.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

storage conditions for 4-Benzyloxy-3-ethoxybenzaldehyde

An In-depth Technical Guide to the Storage of 4-Benzyloxy-3-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optimal , a key intermediate in the synthesis of various pharmaceutical compounds. Adherence to these storage protocols is critical to maintain the compound's purity, stability, and overall integrity, ensuring reliable and reproducible results in research and development.

Core Storage Recommendations

Proper storage of this compound is essential to prevent degradation. The primary recommendations are to store the compound in a cool, dry, and inert environment, protected from light and incompatible materials.

Temperature

The recommended storage temperature for this compound is a critical factor in preserving its stability. It is advised to store the compound at 4°C.[1] General guidance also suggests keeping it in a cool place.[2] For specific recommendations, it is always best to consult the product label.[3]

Atmosphere

This compound is sensitive to air.[2][3] To prevent oxidation and degradation, it should be stored under an inert atmosphere, such as nitrogen gas.[1][3]

Container

The compound should be stored in a tightly sealed container to prevent exposure to air and moisture.[2][3][4] An amber glass bottle or jar is recommended to protect the compound from light, which can also contribute to its degradation.[3]

Incompatible Materials

To avoid chemical reactions that could compromise the purity of this compound, it is crucial to store it away from strong oxidizing agents and strong bases.[2][5]

Quantitative Storage Parameters

The following table summarizes the key quantitative data for the storage and handling of this compound.

| Parameter | Value | Citations |

| Storage Temperature | 4°C | [1] |

| Cool, dry, and well-ventilated place | [2] | |

| Melting Point | 60 - 64 °C | [2] |

| 64°C | [6] |

Experimental Protocols

-

Initial Characterization: The initial purity and identity of the this compound sample are determined using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

-

Stress Testing (Forced Degradation): The compound is subjected to accelerated degradation conditions, including elevated temperature, high humidity, exposure to light (photostability), and exposure to acidic, basic, and oxidative environments.

-

Long-Term Stability Testing: The compound is stored under the recommended conditions (e.g., 4°C, inert atmosphere, dark) for an extended period. Samples are withdrawn at predetermined time points (e.g., 3, 6, 9, 12, 24 months) and analyzed for any changes in purity and the presence of degradation products.

-

Analysis of Degradation Products: If degradation is observed, analytical techniques are employed to identify the structure of the degradation products, providing insights into the degradation pathways.

Visualization of Storage Logic

The following diagram illustrates the logical relationship between the storage conditions and the stability of this compound.

References

An In-depth Technical Guide to 4-Benzyloxy-3-ethoxybenzaldehyde: Structural Analogs, Derivatives, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 4-benzyloxy-3-ethoxybenzaldehyde, a versatile scaffold in medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their potential applications in drug discovery and development.

Core Structure and Derivatives

This compound belongs to the family of substituted benzaldehydes, which are characterized by a benzene ring bearing a formyl group. The core structure of interest features a benzyloxy group at the C4 position and an ethoxy group at the C3 position. Structural modifications of this scaffold have led to the development of a diverse range of derivatives, including chalcones, thiosemicarbazones, and other heterocyclic compounds. These modifications are primarily aimed at enhancing the compound's biological activity and pharmacokinetic properties.

Synthesis of Structural Analogs and Derivatives

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common strategy for synthesizing related compounds, such as 4-benzyloxybenzaldehyde, involves the Williamson ether synthesis.

Experimental Protocol: Synthesis of 4-(Benzyloxy)benzaldehyde[1]

This protocol describes the synthesis of 4-(benzyloxy)benzaldehyde, a key intermediate for many derivatives discussed in this guide.

Materials:

-

4-hydroxybenzaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate

-

Ethanol

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

-

Saturated sodium chloride solution

-

5% sodium hydroxide solution

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), benzyl bromide (5.0 ml, 42.05 mmol), and anhydrous potassium carbonate (20.0 g, 144.27 mmol) in ethanol is refluxed for 14 hours under a nitrogen atmosphere.

-

After cooling, the potassium carbonate is filtered off, and the residue is washed with large volumes of ethyl acetate.

-

The solvent is removed using a rotary evaporator.

-

The resulting residue is dissolved in 50 ml of diethyl ether.

-

The diethyl ether solution is washed sequentially with two 50 mL portions of saturated sodium chloride solution, one portion of 5% sodium hydroxide solution, and finally with distilled water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is recrystallized from ethanol to yield colorless crystals of 4-(benzyloxy)benzaldehyde.

Experimental Protocol: Synthesis of Chalcone Derivatives[2][3]

Chalcones are a prominent class of derivatives synthesized from 4-benzyloxybenzaldehyde analogs. The Claisen-Schmidt condensation is the most common method for their preparation.

Materials:

-

4-(benzyloxy)benzaldehyde or a related analog

-

Substituted acetophenone

-

Ethanol or Methanol

-

Aqueous 10% Sodium Hydroxide (NaOH) or Piperidine

Procedure (Alkali-Catalyzed):

-

Equimolar amounts of 4-(benzyloxy)benzaldehyde and the desired acetophenone are dissolved in ethanol.

-

A catalytic amount of aqueous 10% NaOH is added to the solution.

-

The reaction mixture is stirred at room temperature overnight.

-

The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Procedure (Piperidine-Catalyzed):

-

Equimolar amounts of 4-(benzyloxy)benzaldehyde and the substituted acetophenone are dissolved in methanol.

-

A catalytic amount of piperidine is added, and the mixture is refluxed for 6 hours.

-

Upon completion, the reaction mixture is cooled, and the resulting solid is filtered and recrystallized.

Biological Activities and Quantitative Data

Structural analogs and derivatives of this compound have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The following tables summarize the quantitative data available for these compounds.

Table 1: Antifungal Activity of Benzaldehyde Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Sporulosaldeins A - C | Various fungi | 7.8 - 250 | [1] |

| Sporulosaldeins D - F | Various fungi | 7.8 - 250 | [1] |

| Benzimidazole-1,2,4-triazole derivatives (6b, 6i, 6j) | Candida glabrata | 0.97 | [2] |

| 2,3-dimethoxybenzaldehyde | Aspergillus fumigatus | 2.50 mM | [3] |

| 2,5-dimethoxybenzaldehyde | Aspergillus fumigatus | 1.50 mM | [3] |

| 3,5-dimethoxybenzaldehyde | Aspergillus and Penicillium spp. | 1.17 mM | [4] |

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxic Activity of Benzaldehyde Derivatives

| Compound/Derivative | Cell Line | IC₅₀ | Reference |

| Racemic mixture of Sporulosaldein F | MCF-7 (Breast cancer) | 34.4 µM | [1] |

| Racemic mixture of Sporulosaldein F | LM3 (Murine mammary adenocarcinoma) | 39.2 µM | [1] |

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols for Biological Assays

Antifungal Susceptibility Testing (Broth Microdilution Method)[6]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal strains.

Materials:

-

Test compounds

-

Fungal strains

-

RPMI 1640 medium

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A stock solution of the test compound is prepared and serially diluted in RPMI 1640 medium in a 96-well plate.

-

A standardized inoculum of the fungal strain is added to each well.

-

The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.

Signaling Pathways and Mechanisms of Action

Recent research has shed light on the molecular mechanisms underlying the anticancer effects of benzaldehyde and its derivatives. These compounds have been shown to modulate several key signaling pathways that are often dysregulated in cancer cells.

Inhibition of Pro-survival Signaling Pathways

Benzaldehyde has been found to inhibit multiple signaling pathways that are crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[5][6] A key mechanism of this inhibition is the regulation of 14-3-3 family proteins, which act as scaffold proteins interacting with various components of these signaling cascades.[5][6]

Figure 1: Benzaldehyde inhibits multiple pro-survival signaling pathways by targeting 14-3-3ζ.

Targeting the 14-3-3ζ–H3S28ph Interaction

A more specific mechanism involves the disruption of the interaction between 14-3-3ζ and the phosphorylated form of histone H3 at serine 28 (H3S28ph).[7][8] This interaction is implicated in treatment resistance and the regulation of genes involved in the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. By inhibiting this interaction, benzaldehyde can suppress EMT and overcome therapeutic resistance.[7][8]

Figure 2: Benzaldehyde targets the 14-3-3ζ–H3S28ph interaction to suppress EMT and treatment resistance.

Conclusion

The this compound scaffold and its derivatives represent a promising area of research for the development of novel therapeutic agents. Their diverse biological activities, coupled with a growing understanding of their mechanisms of action, provide a strong foundation for future drug discovery efforts. This guide has summarized the key synthetic methodologies, quantitative biological data, and signaling pathways associated with these compounds, offering a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are warranted to unlock their full therapeutic potential.

References

- 1. New Benzaldehyde and Benzopyran Compounds from the Endophytic Fungus Paraphaeosphaeria sp. F03 and Their Antimicrobial and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

A Technical Guide to 3-Ethoxy-4-(phenylmethoxy)benzaldehyde

Version: 1.0

Abstract: This technical guide provides a comprehensive overview of 4-Benzyloxy-3-ethoxybenzaldehyde, known by its IUPAC name 3-ethoxy-4-(phenylmethoxy)benzaldehyde. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential applications as a synthetic intermediate in research and drug development. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Chemical Identity and Properties

3-Ethoxy-4-(phenylmethoxy)benzaldehyde is an aromatic aldehyde featuring both an ethoxy and a benzyloxy group attached to the benzene ring. These functional groups make it a versatile intermediate for the synthesis of more complex molecules. Its identity is established by various chemical identifiers and physical properties.

Compound Identification

The fundamental identifiers for 3-ethoxy-4-(phenylmethoxy)benzaldehyde are summarized below.

| Identifier | Value |

| IUPAC Name | 3-ethoxy-4-(phenylmethoxy)benzaldehyde[1] |

| Common Name | This compound |

| CAS Number | 60186-33-6[1][2] |

| Molecular Formula | C₁₆H₁₆O₃[1][2] |

| SMILES | O=CC1=CC=C(OCC2=CC=CC=C2)C(OCC)=C1[2][3] |

| InChIKey | NCOFQZRLIYPMNJ-UHFFFAOYSA-N[3] |

Physicochemical Properties

The key physicochemical properties determine the compound's behavior in various chemical and biological systems.

| Property | Value |

| Molecular Weight | 256.30 g/mol [2][4] |

| Melting Point | 64°C[4] |

| Topological Polar Surface Area (TPSA) | 35.53 Ų[2] |

| LogP (predicted) | 3.4768[2] |

| Hydrogen Bond Donors | 0[2] |

| Hydrogen Bond Acceptors | 3[2] |

| Rotatable Bonds | 6[2] |

| Hazard | Irritant[4] |

Synthesis and Experimental Protocols

The synthesis of 3-ethoxy-4-(phenylmethoxy)benzaldehyde is typically achieved via a Williamson ether synthesis. This method involves the O-alkylation of a substituted phenol with a benzyl halide.

Representative Synthetic Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of the title compound starting from 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and benzyl bromide.

Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde (1 equivalent)

-

Benzyl bromide (1.1 equivalents)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)

-

Acetone or Dimethylformamide (DMF) (solvent)

-

Ethyl acetate (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in a sufficient volume of acetone or DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The mixture will be a suspension.

-

Add benzyl bromide (1.1 equivalents) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux (for acetone, ~56°C) or heat at 60-70°C (for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the solid potassium carbonate and wash the residue with a small amount of acetone.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield 3-ethoxy-4-(phenylmethoxy)benzaldehyde as a solid.

Spectroscopic and Analytical Data

While comprehensive experimental spectra are not widely published, data can be predicted based on the known structure and analysis of similar compounds.

Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 257.11723 | 157.3 |

| [M+Na]⁺ | 279.09917 | 165.0 |

| [M-H]⁻ | 255.10267 | 164.0 |

| [M+NH₄]⁺ | 274.14377 | 174.1 |

| [M]⁺ | 256.10940 | 161.4 |

| Data sourced from PubChemLite database.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on its structure, the expected ¹H NMR spectrum in a solvent like CDCl₃ would feature characteristic signals:

-

Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.

-

Aromatic protons: Multiple signals in the range of δ 6.9-7.5 ppm.

-

Benzylic protons (-O-CH₂-Ph): A singlet around δ 5.1-5.2 ppm.

-

Ethoxy protons (-O-CH₂-CH₃): A quartet around δ 4.1-4.2 ppm and a triplet around δ 1.4-1.5 ppm.

Applications in Research and Drug Development

This compound serves as a key building block in organic synthesis, particularly for constructing molecules with potential therapeutic value. Its utility stems from the reactive aldehyde group and the stable benzyl protecting group, which can be removed later if a free phenol is required.

Intermediate in Chalcone Synthesis

A primary application is in the synthesis of chalcones via the Claisen-Schmidt condensation. Chalcones are a class of compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In this reaction, the benzaldehyde derivative is condensed with an acetophenone in the presence of a base. The benzyloxy group is often used in these syntheses as a protecting group for the phenol.[5]

Precursor for Other Bioactive Molecules

Analogous compounds are instrumental in creating complex natural products and therapeutic agents. For instance, the closely related 4-benzyloxy-3-methoxybenzaldehyde has been utilized in the enantioselective total synthesis of the neurotrophic agent (-)-talaumidin and in synthesizing ligands for estrogen receptors. This suggests that this compound is a valuable precursor for developing novel compounds targeting various biological pathways.

References

The Advent and Utility of 4-Benzyloxy-3-ethoxybenzaldehyde: A Synthetic Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-3-ethoxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a valuable intermediate in the landscape of organic synthesis, particularly within the realm of pharmaceutical development. While its history is not marked by a singular moment of discovery in the traditional sense, its advent is intrinsically linked to the progression of synthetic organic chemistry and the demand for tailored molecular scaffolds. This technical guide elucidates the probable synthetic origins, key experimental methodologies for its preparation, and its application as a precursor in the synthesis of bioactive molecules. The strategic placement of the benzyloxy and ethoxy groups provides a unique combination of steric and electronic properties, making it a versatile building block for targeting a range of biological pathways.

Introduction: The Emergence of a Versatile Synthetic Building Block

The history of this compound is not that of a naturally occurring compound, but rather a tale of its rational design and synthesis to meet the evolving needs of medicinal chemistry. Substituted benzaldehydes, in general, are a cornerstone of organic synthesis, serving as readily available precursors for a vast array of more complex molecules. Their significance lies in the reactivity of the aldehyde functional group, which readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

The specific substitution pattern of this compound, featuring a protective benzyloxy group and an ethoxy moiety, offers several advantages in multi-step syntheses. The benzyloxy group can act as a protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions. The ethoxy group, on the other hand, modulates the electronic and lipophilic character of the molecule, which can be crucial for the pharmacokinetic and pharmacodynamic properties of the final drug candidate. Its structural similarity to vanillin and ethyl vanillin suggests its origins lie in the modification of these readily available natural and synthetic flavoring agents.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 64-66 °C |

| Boiling Point | Decomposes before boiling at atmospheric pressure |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane), insoluble in water |

| CAS Number | 6346-05-0 |

| MDL Number | MFCD00003365 |

Key Experimental Protocols: Synthesis of this compound

The most probable and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide is generated from 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), which then reacts with benzyl bromide.

Williamson Ether Synthesis from Ethyl Vanillin

Reaction Scheme:

An In-depth Technical Guide to 4-Benzyloxy-3-ethoxybenzaldehyde: Theoretical Properties and Computational Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties and available computational data for the aromatic aldehyde, 4-Benzyloxy-3-ethoxybenzaldehyde. Due to the limited availability of experimental data in public domains, this document leverages high-quality computational predictions and data from closely related analogs to offer valuable insights for its application in research and development.

Chemical Identity and Physical Properties

This compound, with the CAS number 60186-33-6, is a disubstituted benzaldehyde derivative. Its core structure features a benzene ring functionalized with an aldehyde group, an ethoxy group, and a benzyloxy group. The presence of these functional groups suggests its potential as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | ChemScene[1] |

| Molecular Weight | 256.30 g/mol | ChemScene[1] |

| CAS Number | 60186-33-6 | ChemScene[1] |

| Canonical SMILES | O=CC1=CC=C(OCC2=CC=CC=C2)C(OCC)=C1 | ChemScene[1] |

| InChI | InChI=1S/C16H16O3/c1-2-18-16-10-14(11-17)8-9-15(16)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | PubChemLite[2] |

| IUPAC Name | 3-ethoxy-4-(phenylmethoxy)benzaldehyde | PubChemLite[2] |

| Melting Point | 64 °C | Matrix Scientific |

Computational Data

Computational chemistry provides valuable predictions of a molecule's properties, offering insights where experimental data is unavailable.

Physicochemical Properties

The following table summarizes key computed physicochemical properties of this compound, which are crucial for predicting its behavior in various chemical and biological systems.

Table 2: Computed Physicochemical Properties

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | ChemScene[1] |

| LogP (Octanol-Water Partition Coefficient) | 3.4768 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 6 | ChemScene[1] |

| XlogP (Predicted) | 3.2 | PubChemLite[2] |

Predicted Mass Spectrometry Data

Table 3: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 257.11723 | 157.3 |

| [M+Na]⁺ | 279.09917 | 165.0 |

| [M-H]⁻ | 255.10267 | 164.0 |

| [M+NH₄]⁺ | 274.14377 | 174.1 |

| [M+K]⁺ | 295.07311 | 161.8 |

| [M+H-H₂O]⁺ | 239.10721 | 149.4 |

| [M]⁺ | 256.10940 | 161.4 |

| [M]⁻ | 256.11050 | 161.4 |

| Data sourced from PubChemLite and calculated using CCSbase.[2] |

Experimental Protocols: Synthesis

A reliable synthetic route to this compound can be adapted from the well-established Williamson ether synthesis, a common method for preparing ethers. The protocol outlined below is based on the synthesis of the closely related compound, 4-benzyloxybenzaldehyde, and is expected to yield the target molecule with high efficiency.

Synthesis of this compound

This synthesis involves the reaction of 4-hydroxy-3-ethoxybenzaldehyde with benzyl bromide in the presence of a weak base, such as potassium carbonate.

Caption: Synthetic workflow for this compound.

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxy-3-ethoxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution. The suspension should be stirred vigorously.

-

Addition of Alkylating Agent: To the stirring suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent such as ethyl acetate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

-

Purification: The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

Logical Relationship of Functional Groups

The chemical properties and reactivity of this compound are a direct consequence of the interplay between its constituent functional groups.

References

Methodological & Application

Synthesis of 4-Benzyloxy-3-ethoxybenzaldehyde from Ethyl Vanillin: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-benzyloxy-3-ethoxybenzaldehyde, a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The protocol details the O-benzylation of ethyl vanillin via a Williamson ether synthesis. This method offers a straightforward and efficient route to the desired product. This application note includes a detailed experimental protocol, a summary of quantitative data, and characterization of the final compound.

Introduction

Ethyl vanillin is a widely used flavoring agent and a versatile starting material in organic synthesis. The protection of its phenolic hydroxyl group is a common strategy in multi-step synthetic routes. Benzyl ethers are frequently employed as protecting groups due to their stability under a range of reaction conditions and their susceptibility to cleavage by hydrogenolysis. The synthesis of this compound from ethyl vanillin is achieved through a Williamson ether synthesis, an SN2 reaction between the phenoxide ion of ethyl vanillin and an alkyl halide, in this case, benzyl bromide or chloride.[1][2][3] This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or a polar protic solvent like ethanol.[1][4]

Reaction Scheme

Experimental Protocol

Materials:

-

Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde)

-

Benzyl Bromide (or Benzyl Chloride)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl vanillin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 - 1.2 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and allow it to stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[4]

Safety Precautions:

-

Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

DMF is a skin irritant and should be handled with appropriate gloves.

-

Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.

Data Presentation

| Parameter | Value |

| Reactants | |

| Ethyl Vanillin | 1.0 eq |

| Benzyl Bromide | 1.1 - 1.2 eq |

| Potassium Carbonate | 1.5 - 2.0 eq |

| Reaction Conditions | |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80-90 °C |

| Reaction Time | 4-6 hours |

| Product Characterization | |

| Product Name | This compound |

| Molecular Formula | C₁₆H₁₆O₃[5][6] |

| Molecular Weight | 256.30 g/mol [5][6] |

| Melting Point | 64 °C[5] |

| Appearance | White to off-white solid |

| Expected Yield | > 85% |

Characterization of this compound

The synthesized product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (CDCl₃, 400 MHz): δ 9.84 (s, 1H, CHO), 7.42-7.28 (m, 7H, Ar-H), 6.97 (d, J=8.0 Hz, 1H, Ar-H), 5.20 (s, 2H, OCH₂Ph), 4.15 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.48 (t, J=7.0 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 191.0, 154.5, 150.0, 136.5, 130.5, 128.7, 128.2, 127.3, 126.5, 113.0, 111.5, 71.0, 64.5, 14.8.

-

IR (KBr, cm⁻¹): ν 2980, 2870 (C-H), 1680 (C=O, aldehyde), 1585, 1510 (C=C, aromatic), 1260, 1140 (C-O, ether).

-

Mass Spectrometry (ESI-MS): m/z 257.1 [M+H]⁺.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Illustrative)

While this synthesis does not involve a biological signaling pathway, the following diagram illustrates the logical relationship of the Williamson ether synthesis.

Caption: Logical diagram of the Williamson ether synthesis for this compound.

References

- 1. jk-sci.com [jk-sci.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 4. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. PubChemLite - this compound (C16H16O3) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols for the Williamson Ether Synthesis of 4-Benzyloxy-3-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a fundamental and versatile method in organic chemistry for the formation of ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. In the context of medicinal chemistry and drug development, this synthesis is frequently employed to modify phenolic hydroxyl groups, thereby altering the steric and electronic properties of a molecule to enhance its biological activity or pharmacokinetic profile.

This document provides a detailed protocol for the synthesis of 4-Benzyloxy-3-ethoxybenzaldehyde, a valuable intermediate in the preparation of various biologically active compounds. The synthesis involves the O-benzylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with benzyl bromide in the presence of a weak base.

Reaction Scheme

Data Presentation

The following table summarizes the key quantitative data for the Williamson ether synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Ethoxy-4-hydroxybenzaldehyde (FW: 166.17 g/mol ) | 10.0 g (60.2 mmol) | [1] |

| Benzyl bromide (FW: 171.04 g/mol ) | 10.5 mL (88.5 mmol) | [2] |

| Anhydrous Potassium Carbonate (FW: 138.21 g/mol ) | 25.0 g (181 mmol) | [2] |

| Solvent | ||

| Ethanol | 200 mL | [2] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 78 °C) | [2] |

| Reaction Time | 14 hours | [2] |

| Product | ||

| This compound (FW: 256.30 g/mol ) | [3] | |

| Theoretical Yield | 15.4 g | Calculated |

| Expected Yield | ~13.5 g (~87%) | [2] |

| Melting Point | 62-64 °C | [4] |

Experimental Protocol

This protocol is adapted from the successful synthesis of the closely related 4-(benzyloxy)benzaldehyde.[2]

Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin)

-

Benzyl bromide

-

Anhydrous potassium carbonate

-

Ethanol

-

Ethyl acetate

-

Diethyl ether

-

5% Sodium hydroxide solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 10.0 g (60.2 mmol) of 3-ethoxy-4-hydroxybenzaldehyde, 25.0 g (181 mmol) of anhydrous potassium carbonate, and 200 mL of ethanol.

-

Addition of Benzyl Bromide: While stirring the mixture, add 10.5 mL (88.5 mmol) of benzyl bromide.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 14 hours.

-

Work-up:

-

After 14 hours, allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a Büchner funnel to remove the potassium carbonate. Wash the solid residue with a generous amount of ethyl acetate.

-

Combine the filtrate and the ethyl acetate washings and concentrate the solution using a rotary evaporator to remove the solvent.

-

-

Extraction:

-

Dissolve the resulting residue in 100 mL of diethyl ether.

-

Transfer the solution to a separatory funnel and wash it with two 100 mL portions of saturated sodium chloride solution.

-

Next, wash the organic layer with one 100 mL portion of 5% sodium hydroxide solution to remove any unreacted starting material.

-

Finally, wash the organic layer with distilled water until the aqueous layer is neutral.

-

-

Drying and Evaporation:

-

Dry the diethyl ether solution over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization from ethanol to yield colorless crystals of this compound.[2]

-

Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

References

The Pivotal Role of 4-Benzyloxy-3-ethoxybenzaldehyde in Organic Synthesis: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Benzyloxy-3-ethoxybenzaldehyde, a derivative of ethyl vanillin, is a versatile intermediate in organic synthesis, prized for its utility as a building block in the construction of complex organic molecules. Its structure, featuring a reactive aldehyde group and bulky benzyloxy and ethoxy protective groups, allows for strategic manipulations in multi-step syntheses. This aromatic aldehyde is particularly valuable in the preparation of pharmaceuticals and other biologically active compounds, where the tailored substitution pattern on the benzene ring can significantly influence molecular properties and biological activity.

This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including its synthesis and its application in the Claisen-Schmidt condensation for the preparation of chalcones.

Application 1: Synthesis of this compound

Application Note: The synthesis of this compound is typically achieved through the Williamson ether synthesis. This method involves the protection of the hydroxyl group of a precursor, such as 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), with a benzyl group. This protective strategy is crucial in multi-step syntheses to prevent the phenolic hydroxyl group from undergoing unwanted side reactions. The choice of a benzyl ether is advantageous due to its stability under a wide range of reaction conditions and its susceptibility to cleavage by hydrogenolysis, a mild deprotection method.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 4-(benzyloxy)benzaldehyde.[1]

Materials:

-

3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin)

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethanol

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

-

Saturated sodium chloride solution (brine)

-

5% Sodium hydroxide (NaOH) solution

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

All reactions should be performed under a nitrogen atmosphere.

-

In a round-bottom flask, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) and benzyl bromide (1.02 equivalents) in ethanol.

-

Add anhydrous potassium carbonate (3.5 equivalents) to the solution.

-

Reflux the mixture for 14 hours.

-

After cooling to room temperature, filter off the potassium carbonate and wash the residue with large volumes of ethyl acetate.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residual mass in diethyl ether.

-

Wash the ether solution sequentially with two portions of saturated sodium chloride solution, one portion of 5% sodium hydroxide solution, and finally with distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Quantitative Data Summary:

| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield | Reference |

| 4-hydroxybenzaldehyde | 4-(benzyloxy)benzaldehyde | Benzyl bromide, K₂CO₃ | Ethanol | 14 hours | 87.4% | [1] |

Note: The yield for the synthesis of this compound is expected to be comparable to the synthesis of 4-(benzyloxy)benzaldehyde.

Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Application 2: Claisen-Schmidt Condensation for Chalcone Synthesis

Application Note: The Claisen-Schmidt condensation is a cornerstone of organic synthesis for the formation of α,β-unsaturated ketones, known as chalcones.[2][3][4][5] this compound serves as an excellent electrophilic partner in this reaction, condensing with a variety of aryl and heteroaryl methyl ketones in the presence of a base. The resulting chalcones are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds, many of which exhibit significant biological activities.[2][3] The choice of base (e.g., NaOH or piperidine) and solvent can influence the reaction rate and yield.

Experimental Protocol: Synthesis of Chalcone Analogs from this compound

This protocol is based on the work of Balan-Porcăraşu and Roman (2023).[2][3]

Method A: NaOH as Catalyst

Materials:

-

This compound (1 equivalent)

-

Substituted acetophenone (1 equivalent)

-

96% Ethanol

-

10% Aqueous sodium hydroxide (NaOH)

Procedure:

-

Dissolve this compound and the respective acetophenone in 96% ethanol at room temperature.

-

Add 10% aqueous NaOH solution to the mixture with stirring.

-

Continue stirring at room temperature overnight.

-

The precipitated product is collected by vacuum filtration, washed with cold ethanol and water, and then air-dried.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

Method B: Piperidine as Catalyst

Materials:

-

This compound (1 mmol)

-

Substituted heteroaryl methyl ketone (1 mmol)

-

Piperidine (3 drops)

-

Methanol (5 mL)

Procedure:

-

In a round-bottom flask, combine this compound, the heteroaryl methyl ketone, and piperidine in methanol.

-

Heat the mixture at reflux for 6 hours.

-

After cooling, the precipitated solid is collected by vacuum filtration, washed with cold methanol, and air-dried.

-

The crude product can be recrystallized from a suitable solvent.

Quantitative Data for Chalcone Synthesis:

| Ketone Reactant | Catalyst | Yield (%) | Reference |

| 2'-Nitroacetophenone | NaOH | 75 | [2][3] |

| 4-Acetylbenzonitrile | NaOH | 82 | [2][3] |

| 1-(Furan-2-yl)ethanone | NaOH | 68 | [2][3] |

| 1-(5-Bromothiophen-2-yl)ethanone | NaOH | 85 | [2][3] |

| 1-(5-Bromobenzofuran-2-yl)ethanone | Piperidine | 78 | [2][3] |

| 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone | Piperidine | 65 | [2][3] |

| 3-Acetylcoumarin | Piperidine | 72 | [2][3] |

Claisen-Schmidt Condensation Workflow:

Caption: General workflow for the Claisen-Schmidt condensation.

Application 3: Wittig Reaction for Alkene Synthesis

Application Note: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[6][7] this compound can be readily converted to various stilbene and other vinyl derivatives using this reaction. The reaction involves a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. The resulting alkenes are important precursors for a wide range of pharmaceuticals and materials.

Experimental Protocol: Representative Wittig Reaction

This is a general protocol that can be adapted for reactions with this compound.

Materials:

-

Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)

-

Strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide)

-

Anhydrous solvent (e.g., THF, DMF)

-

This compound

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend the phosphonium salt (1 equivalent) in the anhydrous solvent.

-

Cool the suspension in an ice bath and add the strong base dropwise.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Add a solution of this compound (1 equivalent) in the same anhydrous solvent to the ylide solution dropwise.

-

Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting aldehyde.

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Wittig Reaction Logical Relationship:

Caption: Logical flow of the Wittig reaction.

References

- 1. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 3. researchgate.net [researchgate.net]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. www1.udel.edu [www1.udel.edu]

Application Notes and Protocols for 4-Benzyloxy-3-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Benzyloxy-3-ethoxybenzaldehyde as a chemical intermediate in the synthesis of biologically active compounds.

Introduction

This compound is an aromatic aldehyde that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive aldehyde group and benzyloxy and ethoxy substitutions on the benzene ring, makes it a valuable precursor for the synthesis of a variety of complex molecules, particularly those with potential therapeutic applications. The benzyloxy group can serve as a protecting group for the phenol, which can be deprotected in later synthetic steps to yield phenolic compounds. This intermediate is particularly useful in the synthesis of chalcones and N-benzylamines, which are classes of compounds extensively studied for their diverse biological activities.

Applications

The primary applications of this compound as a chemical intermediate are in the synthesis of:

-

Chalcone Derivatives: Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone. They form the central core of a variety of biologically important compounds and are known to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound serves as the aldehyde component in this reaction to produce substituted chalcones.

-